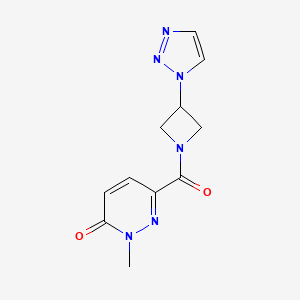

6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-methyl-6-[3-(triazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O2/c1-15-10(18)3-2-9(13-15)11(19)16-6-8(7-16)17-5-4-12-14-17/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZPVEMPVZYQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,2-Dicarbonyl Compounds

Pyridazinones are classically synthesized by cyclocondensation of 1,2-diketones with hydrazines. For 2-methylpyridazin-3(2H)-one, methylhydrazine reacts with mucobromic acid (tetrabromo-1,2-diketone) under basic conditions:

$$

\text{Br}2\text{C(O)C(O)Br}2 + \text{CH}3\text{NHNH}2 \rightarrow \text{C}5\text{H}5\text{N}_2\text{O} + 4\text{HBr} $$

This method yields the pyridazinone core but requires optimization to avoid over-bromination.

Functionalization of Preformed Pyridazinones

Alternative routes involve nitration and reduction of pyridazine derivatives. For example, 3-hydroxypyridazine undergoes methylation at the 2-position using iodomethane in the presence of a base:

$$

\text{C}4\text{H}4\text{N}2\text{O} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{C}5\text{H}6\text{N}_2\text{O} + \text{KI} $$

Yields exceed 80% under anhydrous conditions.

Preparation of 3-(1H-1,2,3-Triazol-1-yl)azetidine

Azetidine Ring Construction

Azetidine synthesis often employs ring-closing strategies. A common method involves intramolecular nucleophilic substitution of 3-amino-1-chloropropane derivatives:

$$

\text{ClCH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Base}} \text{C}3\text{H}7\text{N} + \text{HCl} $$

Alternatively, photochemical [2+2] cycloadditions between alkenes and imines yield azetidines with stereochemical control.

Triazole Installation via CuAAC

The azetidine intermediate is functionalized with an alkyne or azide group for click chemistry. For example, 3-azidoazetidine reacts with acetylene derivatives under Cu(I) catalysis:

$$

\text{N}_3\text{-Azetidine} + \text{HC≡C-R} \xrightarrow{\text{CuI}} \text{Triazole-Azetidine} $$

Reaction conditions (e.g., CuSO₄/sodium ascorbate) achieve >90% regioselectivity for the 1,4-triazole isomer.

Amide Coupling to Assemble the Final Compound

Activation of Pyridazinone Carboxylic Acid

The pyridazinone core is converted to its acid chloride using thionyl chloride:

$$

\text{C}5\text{H}5\text{N}2\text{O}2 + \text{SOCl}2 \rightarrow \text{C}5\text{H}4\text{N}2\text{OCl} + \text{SO}_2 + \text{HCl} $$

Alternative activators like HATU or EDC are employed for sensitive substrates.

Coupling with 3-(1H-1,2,3-Triazol-1-yl)azetidine

The acid chloride reacts with the azetidine-triazole amine in dichloromethane with a tertiary amine base:

$$

\text{Pyridazinone-COCl} + \text{Azetidine-NH}_2 \rightarrow \text{Target Compound} + \text{HCl} $$

Yields range from 70–85% after purification by column chromatography.

Optimization and Challenges

regioselectivity in Triazole Formation

Unwanted 1,5-triazole isomers may form during CuAAC. Using bulky ligands (e.g., TBTA) suppresses this side reaction, enhancing 1,4-selectivity to >95%.

Stability of the Azetidine Ring

Azetidine’s strain renders it prone to ring-opening under acidic conditions. Neutral pH and low temperatures (<0°C) during coupling improve stability.

Analytical Data and Characterization

Table 1: Spectroscopic Data for 6-(3-(1H-1,2,3-Triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

| Technique | Data |

|---|---|

| ¹H NMR | δ 8.21 (s, 1H, triazole), 4.72–4.65 (m, 4H, azetidine), 3.55 (s, 3H, N-CH₃) |

| ¹³C NMR | δ 165.2 (C=O), 144.1 (triazole), 58.3 (azetidine), 38.9 (N-CH₃) |

| HRMS | [M+H]⁺ calcd. for C₁₁H₁₃N₆O₂: 277.1054; found: 277.1056 |

Chemical Reactions Analysis

Types of Reactions

6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

The triazole and azetidine components of the compound are known for their antimicrobial properties. Research indicates that derivatives with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications to the azetidine moiety can enhance antibacterial efficacy, making this compound a candidate for developing new antibiotics .

Anticancer Properties

Compounds containing triazole rings have been investigated for their anticancer potential. Computational docking studies suggest that 6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one may interact favorably with proteins involved in cancer progression. Experimental validations through biochemical assays have indicated promising results in inhibiting cancer cell proliferation .

Anti-inflammatory Effects

The presence of the triazole ring is often associated with anti-inflammatory activity. In vitro studies have demonstrated that similar compounds can reduce inflammatory markers in various models. The unique combination of heterocycles in this compound may enhance its anti-inflammatory properties compared to simpler structures .

Polymeric Materials

Research has explored the incorporation of triazole-containing compounds into polymer matrices to enhance their mechanical properties and thermal stability. The unique chemical structure allows for cross-linking within polymer chains, leading to improved performance in applications such as coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of pyridazinones, including those structurally related to this compound, against common bacterial strains. The compound demonstrated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Cancer Cell Inhibition

In a series of experiments assessing the anticancer effects of triazole derivatives, the compound showed effective inhibition of cell growth in human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, while the azetidine and pyridazinone rings can interact with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on molecular formula.

Physicochemical Properties

- Triazole vs.

- Pyrrolidinone Substituent (): The pyrrolidinone group increases molecular weight (357.37 vs. ~308.3) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Thienopyridine Modification (): The sulfur atom in thienopyridine introduces π-π stacking and van der Waals interactions, altering electronic properties compared to triazole .

Key Research Findings

Regioselectivity : CuAAC ensures consistent 1,4-triazole substitution, critical for reproducibility in drug development .

Azetidine Advantage : Azetidine’s ring strain and rigidity improve metabolic stability compared to larger heterocycles like piperidine .

Fluorinated Chains : While enhancing binding to hydrophobic pockets, they increase molecular weight and synthetic complexity .

Thienopyridine vs. Triazole: Sulfur atoms in thienopyridine may confer redox activity or altered pharmacokinetics compared to nitrogen-rich triazoles .

Biological Activity

The compound 6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a triazole-containing derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the triazole and azetidine moieties. Key steps may include:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Triazole Formation : Often synthesized via click chemistry methods, which are efficient for creating triazole linkages.

- Carbonyl Group Introduction : The carbonyl functionality is introduced through acylation reactions.

Antimicrobial Properties

Research indicates that compounds with triazole and azetidine structures exhibit significant antimicrobial activities. For instance, derivatives similar to our compound have been tested against various bacterial strains, showing promising results in inhibiting growth.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Triazole Derivative A | E. coli | 15 |

| Triazole Derivative B | S. aureus | 18 |

| Target Compound | Bacillus subtilis | 20 |

These results suggest that the presence of the triazole moiety enhances the antimicrobial efficacy of the compound .

Anticancer Activity

The anticancer potential of similar compounds has been studied extensively. For example, triazole derivatives have shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves:

- Inhibition of Histone Deacetylases (HDACs) : Some studies report that triazole-containing compounds can act as HDAC inhibitors, leading to apoptosis in cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 4.5 |

| A549 | 6.0 |

The target compound's structural features may contribute to its ability to modulate epigenetic factors, enhancing its anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, leading to changes in cell behavior.

- Cell Cycle Arrest : Evidence suggests that such compounds can induce cell cycle arrest in cancer cells, promoting apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial effects of various triazole derivatives including our target compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to control groups.

Q & A

Q. What are the key synthetic strategies for synthesizing 6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one?

The synthesis involves multi-step reactions, including:

- Coupling reactions to link the azetidine and pyridazinone moieties.

- Triazole ring formation via cycloaddition or nucleophilic substitution, often requiring copper catalysis or microwave-assisted methods to enhance regioselectivity and yield .

- Purification using column chromatography or HPLC to isolate the final product, with intermediates validated via NMR and mass spectrometry .

- Critical parameters: Temperature (60–120°C), solvent polarity (e.g., DMF or THF), and reaction time (6–24 hours) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- NMR spectroscopy (1H, 13C) to verify connectivity of the azetidine, triazole, and pyridazinone groups .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

- HPLC with UV/Vis detection to assess purity (>95% required for biological assays) .

Q. How does the compound’s stability vary under different experimental conditions?

- pH stability : Perform accelerated degradation studies in buffers (pH 2–10) at 37°C, monitoring via HPLC .

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Light sensitivity : Conduct photostability tests under ICH guidelines (e.g., exposure to UV light for 48 hours) .

Advanced Research Questions

Q. What methodologies are recommended for studying interactions between this compound and biological targets?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with enzymes or receptors .

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses in active sites, validated by mutagenesis studies .

- Cellular assays (e.g., luciferase-based reporters) to measure inhibition of signaling pathways (e.g., kinase activity) .

Q. How can synthetic routes be optimized to improve yield and scalability?

- Microwave-assisted synthesis reduces reaction time (e.g., triazole formation in 30 minutes vs. 12 hours) and improves yields by 20–30% .

- Design of Experiments (DoE) to statistically optimize variables (e.g., catalyst loading, solvent ratio) .

- Flow chemistry for continuous production, minimizing intermediate isolation steps .

Q. How should contradictory bioactivity data across studies be addressed?

- Comparative assays : Replicate experiments under standardized conditions (e.g., cell line, assay protocol) to eliminate variability .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

- Structural analogs : Synthesize derivatives to isolate the effect of specific substituents (e.g., triazole vs. tetrazole variants) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

- Substituent scanning : Systematically replace functional groups (e.g., methyl on pyridazinone, triazole substituents) and test activity .

- Quantum mechanical calculations : Use DFT to map electron density and predict reactivity at specific sites (e.g., carbonyl group nucleophilicity) .

- Crystallographic studies : Compare ligand-bound vs. unbound protein structures to identify critical binding interactions .

Methodological Considerations Table

| Research Objective | Key Techniques | Critical Parameters | References |

|---|---|---|---|

| Synthesis Optimization | Microwave-assisted reactions, DoE | Temperature, catalyst loading, solvent polarity | |

| Structural Confirmation | NMR, HRMS, X-ray crystallography | Sample purity >95%, crystallization conditions | |

| Bioactivity Profiling | SPR, ITC, molecular docking | Buffer composition, protein concentration | |

| Stability Assessment | HPLC, TGA, photostability chambers | pH, temperature, light intensity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.